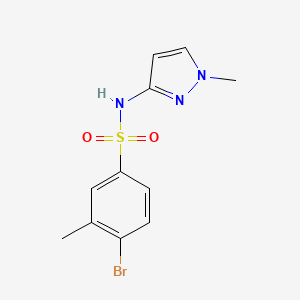
n-(4-(Cyclopentylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-(Cyclopentylthio)phenyl)acetamide: is an organic compound with the molecular formula C13H17NOS It is a derivative of acetamide, where the phenyl group is substituted with a cyclopentylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Cyclopentylthio)phenyl)acetamide typically involves the reaction of 4-(cyclopentylthio)aniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
4-(Cyclopentylthio)aniline+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: n-(4-(Cyclopentylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
n-(4-(Cyclopentylthio)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(4-(Cyclopentylthio)phenyl)acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor or modulator of protein function. The cyclopentylthio group can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
n-(4-Hydroxyphenyl)acetamide (Paracetamol): Used as an analgesic and antipyretic.
n-(4-Methoxyphenyl)acetamide: Used in the synthesis of various pharmaceuticals.
n-(4-Chlorophenyl)acetamide: Used as an intermediate in organic synthesis.
Uniqueness: n-(4-(Cyclopentylthio)phenyl)acetamide is unique due to the presence of the cyclopentylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s hydrophobicity and influence its interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17NOS |
|---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
N-(4-cyclopentylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C13H17NOS/c1-10(15)14-11-6-8-13(9-7-11)16-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,14,15) |
InChI Key |
ZJLFQLVCRQZICS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-[(E)-{2-[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14916118.png)

![1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B14916104.png)
![Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B14916110.png)
![[9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B14916149.png)



![2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B14916119.png)





